molecular formula C69H114N18O22S B114389 Peptide I CAS No. 141039-76-1

Peptide I

Numéro de catalogue: B114389
Numéro CAS: 141039-76-1
Poids moléculaire: 1579.8 g/mol
Clé InChI: KPYXMALABCDPGN-HYOZMBHHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Peptide I is a high-purity synthetic peptide offered exclusively for Research Use Only (RUO), intended for applications such as in vitro biochemical assays, cell-based studies, and analytical method development in a controlled laboratory setting. This product is strictly not for use in humans, animals, or for any diagnostic, therapeutic, or cosmetic purposes. Sourcing peptides for clinical application from unlicensed suppliers violates federal and state laws, and providers can face severe legal consequences, including license suspension . The global peptide therapeutics market is rapidly expanding, driving the need for high-quality research materials to support drug discovery . Peptide I is manufactured under stringent quality control protocols. Sourcing from transparent, compliant supply chains is critical, as regulatory agencies are increasingly focusing on manufacturing standards, including adherence to Good Manufacturing Practices (cGMP) in registered facilities, thorough documentation, and rigorous testing for sterility, potency, and purity . Peptides, as short chains of amino acids, occupy a unique space between small molecules and large proteins, offering high specificity and potency for targeting protein-protein interactions . Researchers can leverage Peptide I to investigate these complex biological mechanisms. Its physicochemical properties, including charge, hydrophobicity, and conformation, can be systematically studied and optimized using advanced chemical strategies such as backbone cyclization, amino acid substitution, and lipidation to enhance stability, membrane permeability, and target affinity . The application of artificial intelligence and machine learning in peptide science is further accelerating the design of novel peptides with desired structures and functions, making research into compounds like Peptide I a cornerstone of modern therapeutic development .

Propriétés

Numéro CAS

141039-76-1

Formule moléculaire

C69H114N18O22S

Poids moléculaire

1579.8 g/mol

Nom IUPAC

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C69H114N18O22S/c1-10-37(8)57(68(107)84-45(26-35(4)5)66(105)86-56(36(6)7)67(106)77-38(9)58(97)82-44(25-34(2)3)63(102)85-49(33-110)60(99)76-30-51(90)74-31-52(91)79-48(69(108)109)28-50(73)89)87-62(101)42(16-12-14-24-71)80-61(100)43(21-22-54(93)94)81-64(103)46(27-39-17-19-40(88)20-18-39)83-65(104)47(29-55(95)96)78-53(92)32-75-59(98)41(72)15-11-13-23-70/h17-20,34-38,41-49,56-57,88,110H,10-16,21-33,70-72H2,1-9H3,(H2,73,89)(H,74,90)(H,75,98)(H,76,99)(H,77,106)(H,78,92)(H,79,91)(H,80,100)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,102)(H,86,105)(H,87,101)(H,93,94)(H,95,96)(H,108,109)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,56-,57-/m0/s1

Clé InChI

KPYXMALABCDPGN-HYOZMBHHSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

SMILES canonique

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Autres numéros CAS

141039-76-1

Séquence

KGDYEKILVALCGGN

Synonymes

peptide I
RACK1 (peptide)

Origine du produit

United States

Future Directions and Emerging Research Avenues in Peptide Science

Advancements in Methodologies for Peptide Characterization and Synthesis

The utility of Peptide I and similar synthetic peptides is fundamentally tied to the purity and precise chemical structure achieved during their creation. The primary method for producing such peptides is Solid-Phase Peptide Synthesis (SPPS). mdpi.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. mdpi.comopenaccessjournals.com Recent advancements in SPPS, such as the use of novel protecting groups and automated synthesizers, have significantly improved the efficiency, purity, and yield of synthetic peptides. openaccessjournals.comresearchgate.net

A key feature of Peptide I is its chromogenic nature, typically conferred by attaching a molecule like p-nitroaniline (pNA) to the peptide sequence. nih.govdiapharma.comslideshare.net When an enzyme cleaves the peptide bond linking the pNA group, the released pNA produces a distinct color that can be measured spectrophotometrically. diapharma.comslideshare.net This provides a continuous and quantitative readout of enzyme activity. diapharma.com

Modern characterization of these synthetic peptides is crucial to ensure their quality. High-Performance Liquid Chromatography (HPLC) is extensively used to purify the peptide and assess its purity, while Mass Spectrometry (MS) is employed to confirm the correct molecular weight and sequence. nih.govnih.gov For instance, techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can precisely sequence the synthesized peptide, ensuring it matches the intended design. nih.govacs.org

Table 1: Key Methodologies in Synthetic Peptide Development

Methodology Purpose Key Advancements
Solid-Phase Peptide Synthesis (SPPS) Creation of specific peptide sequences. openaccessjournals.com Automation, improved resin and linker chemistry, microwave-assisted synthesis. openaccessjournals.comresearchgate.net
Chromogenic/Fluorogenic Tagging Enabling detection of enzyme activity. diapharma.com Development of novel chromophores and fluorophores (e.g., pNA, aminomethylcoumarin) for enhanced sensitivity. oup.com
High-Performance Liquid Chromatography (HPLC) Purification and purity assessment. nih.gov Improved column technologies for higher resolution and faster separation.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Understanding precisely how Peptide I interacts with its target enzyme—a metalloendopeptidase—is a central goal of its use. nih.gov The integration of computational modeling with experimental kinetics is providing unprecedented insight into these enzyme-substrate interactions. researchgate.netdigitellinc.com

Molecular docking is a computational technique used to predict the preferred orientation of a substrate like Peptide I when it binds to the active site of an enzyme. mdpi.comacs.org By creating a 3D model of the enzyme, researchers can simulate how the peptide fits into the catalytic site, identifying key amino acid residues in the enzyme that are crucial for binding and catalysis. acs.orgnih.gov These predictions can then be tested experimentally.

For instance, a docking study might predict that a specific amino acid in the enzyme's active site forms a critical hydrogen bond with the peptide. digitellinc.com This hypothesis can be tested by creating a mutant version of the enzyme where that specific amino acid is changed (site-directed mutagenesis) and then measuring the enzyme's ability to cleave Peptide I. nih.gov A significant drop in activity would validate the computational prediction.

Furthermore, molecular dynamics (MD) simulations can model the dynamic movements of the enzyme-substrate complex over time, providing a more detailed picture than static docking models. researchgate.netacs.org This can reveal how the enzyme's structure changes during the catalytic process and how those changes facilitate the breaking of the peptide bond. digitellinc.com When combined with experimental enzyme kinetics—which measure reaction rates under different conditions—these computational approaches allow for a comprehensive understanding of the catalytic mechanism at an atomic level. nih.govnih.gov

Exploration of Novel Biological Functions and Molecular Mechanisms of Peptides

While Peptide I itself does not have a biological function, its use as a tool helps to uncover the functions of the enzymes it probes, such as endopeptidases. nih.govresearchgate.net Endopeptidases are a broad class of enzymes that cleave peptide bonds within a protein or peptide chain and are involved in numerous physiological processes. researchgate.netstanford.edu

The study of how enzymes like endopeptidase-24.11 process various peptide substrates reveals their role in metabolizing regulatory peptides, such as neuropeptides involved in signaling. oup.comresearchgate.net By designing and testing libraries of synthetic peptides with systematic variations in their amino acid sequences, researchers can map the "substrate specificity" of an enzyme. nih.govnih.govnih.gov This process reveals the precise sequence patterns that the enzyme prefers to cleave. nih.gov

This knowledge has several important applications:

Identifying Natural Substrates: Understanding an enzyme's specificity helps researchers predict its natural substrates within the body, providing clues to its biological role. nih.gov For example, identifying that a particular endopeptidase efficiently cleaves peptides with a specific motif can lead to the discovery of new hormone or neuropeptide regulatory pathways. nih.govoup.com

Designing Specific Inhibitors: Once the preferred substrate sequence is known, molecules can be designed to mimic this sequence and bind tightly to the enzyme's active site without being cleaved. nih.gov These inhibitors are invaluable research tools and can serve as starting points for drug development. nih.gov

Engineering Novel Enzyme Activity: By understanding the structural basis of an enzyme's specificity, researchers can use protein engineering techniques to alter its active site, changing which peptide sequences it can cleave. nih.gov This opens up possibilities for creating custom enzymes for biotechnological and therapeutic applications. nih.gov

For example, studies on the fibroblast activation protein (FAP), a serine protease, used peptide substrate profiling to define its strict specificity, which was then exploited to design potent and selective inhibitors. nih.gov Similarly, detailed analysis of how glutamyl endopeptidase digests milk proteins like β-casein has provided insights relevant to the food industry for controlling texture and bitterness in protein hydrolysates. acs.org

Q & A

Q. What ethical considerations apply when translating Peptide I research to clinical trials?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with PICOT-defined outcomes . Include informed consent templates detailing risks/benefits and data anonymization procedures for patient-derived samples .

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